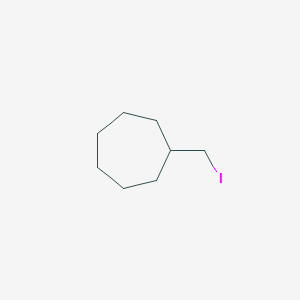

Iodomethylcycloheptane

Description

Overview of Halogenated Cycloalkanes in Synthetic Organic Chemistry

Halogenated cycloalkanes are cyclic hydrocarbons containing one or more halogen atoms and represent a pivotal class of compounds in synthetic organic chemistry. mdpi.comlibretexts.org Their significance stems from the unique properties conferred by the halogen substituent, which can activate the molecule for a variety of transformations. mdpi.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sawikipedia.org This reactivity makes halogenated cycloalkanes valuable precursors and intermediates in the synthesis of more complex molecular architectures. acs.org

The utility of a halogen as a leaving group is a cornerstone of their application, particularly in nucleophilic substitution and elimination reactions. acs.orggacariyalur.ac.in The ability of the halide ion to depart as a stable, weakly basic species facilitates these reactions. gacariyalur.ac.in Among the halogens, iodine is the largest and most polarizable, and the carbon-iodine bond is the weakest, making iodo-substituted compounds particularly reactive and often the reagents of choice for introducing new functional groups. acs.org

Halogenated organic compounds are not only synthetic intermediates but are also found in a significant portion of active pharmaceutical ingredients and agrochemicals. researchgate.net Their incorporation can enhance biological activity and metabolic stability. researchgate.net Furthermore, halogen-induced cyclization reactions have become a powerful strategy for constructing diverse and highly functionalized carbocyclic and heterocyclic frameworks. mdpi.com

Significance of Iodomethylcycloheptane as a Synthetic Building Block

Iodomethylcycloheptane, a primary alkyl iodide, is a valuable synthetic building block primarily due to the high reactivity of the carbon-iodine (C-I) bond. This bond is susceptible to cleavage, making the compound an excellent substrate for nucleophilic substitution reactions, particularly through an SN2 mechanism. wikipedia.orggacariyalur.ac.in In these reactions, a wide variety of nucleophiles can displace the iodide anion, allowing for the straightforward introduction of the cycloheptylmethyl moiety into a target molecule.

The utility of iodomethylcycloalkanes, such as the cyclopentane (B165970) analog, has been demonstrated in various synthetic contexts. For instance, they are employed as alkylating agents for carbanions, such as those derived from phenylacetic acid esters, to form new carbon-carbon bonds. allfordrugs.com One documented example involves the reaction of iodomethylcyclopentane with a deprotonated phenylacetic acid derivative in a mixture of THF and DMTP at low temperatures, demonstrating its role in building complex molecular scaffolds. allfordrugs.com

Furthermore, primary alkyl iodides like iodomethylcycloheptane participate in modern synthetic transformations such as visible-light-mediated carbonylation reactions. In a study on the aminocarbonylation of unactivated alkyl iodides, iodomethylcyclopentane was successfully converted to the corresponding morpholino amide with a 41% yield, highlighting its utility in methods that are crucial for late-stage functionalization and isotope labeling in drug discovery. acs.orgacs.org The reactivity of the C-I bond also allows for participation in radical reactions, such as atom-transfer radical cyclizations, further expanding its synthetic potential. researchgate.net The iodide acts as a superior leaving group compared to other halogens, which enhances its utility in these diverse synthetic applications.

Historical Context and Evolution of Research on Similar Iodomethylcycloalkanes

The study of organoiodine compounds dates back to the 19th century, shortly after the isolation of iodine by Bernard Courtois in 1811. acs.org The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared by the German chemist C. Willgerodt in 1886. wiley-vch.dearkat-usa.orge-bookshelf.de This discovery was followed by the synthesis of other important organoiodine reagents, such as (diacetoxyiodo)benzene (B116549) and 2-iodoxybenzoic acid (IBX), in the 1890s. wiley-vch.dearkat-usa.orge-bookshelf.de By 1914, Willgerodt had published a book describing nearly 500 polyvalent organoiodine compounds. wiley-vch.dearkat-usa.org

Despite this early progress, research in this area remained relatively quiet until the latter half of the 20th century. wiley-vch.dearkat-usa.org A renaissance in organoiodine chemistry began in the 1970s and 1980s, spurred by the discovery of new classes of polyvalent iodine compounds and their application as valuable synthetic reagents, which became known as hypervalent iodine reagents. wiley-vch.dee-bookshelf.de Researchers like J. C. Martin, R. M. Moriarty, and P. J. Stang were pioneers in this modern era, developing reagents that offered mild and selective methods for various organic transformations. e-bookshelf.de

Research on simple iodoalkanes and iodocycloalkanes evolved in parallel. While direct iodination of alkanes and cycloalkanes with elemental iodine is generally challenging due to the low reactivity of iodine and the instability of the products, indirect methods were developed. manac-inc.co.jp The Finkelstein reaction, a halide exchange process, became a common method for preparing iodoalkanes from other alkyl halides. wikipedia.org The development of radical iodination methods under mild conditions also provided a pathway to these compounds. manac-inc.co.jp The study of the reactivity of compounds like iodomethylcyclopentane in radical abstraction reactions has provided quantitative data on their chemical behavior, contributing to a deeper understanding of these fundamental synthetic building blocks. dtic.mil Today, organoiodine compounds, including iodomethylcycloheptane, are utilized in a wide array of modern synthetic methods, from classic nucleophilic substitutions to sophisticated transition-metal-catalyzed cross-couplings and photoredox catalysis. acs.org

Data Tables

Table 1: Physical and Chemical Properties of Iodomethyl-Cycloalkane Analogs

Data for Iodomethylcyclopentane is provided as a close structural analog to Iodomethylcycloheptane.

| Property | Value (for Iodomethylcyclopentane) | Source(s) |

| Molecular Formula | C₆H₁₁I | guidechem.comnih.gov |

| Molecular Weight | 210.06 g/mol | nih.gov |

| Boiling Point | 190.6 °C at 760 mmHg | guidechem.com |

| Density | 1.633 g/cm³ | guidechem.comfinetechnology-ind.com |

| Flash Point | 76.7 °C | guidechem.com |

| Refractive Index | 1.54 - 1.544 | guidechem.com |

| Appearance | Clear colorless to yellow/light brown liquid | lookchem.com |

| Stability | Light and moisture sensitive; often stabilized with copper | fishersci.com |

Table 2: Representative Research Findings on the Reactivity of Iodomethylcycloalkanes

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Research Focus | Source(s) |

| Aminocarbonylation | Iodomethylcyclopentane | Morpholine, COgen, Pd(PPh₃)₄, K₂CO₃, Benzene/H₂O, Visible Light, 70°C, 24h | (Cyclopentylmethyl)(morpholino)methanone | 41% | Development of mild, late-stage C-isotope labeling methods. | acs.org |

| Alkylation | Iodomethylcyclopentane | [4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-acetic acid ethyl ester, LDA, THF/DMTP, -78°C to 25°C | 3-Cyclopentyl-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionic acid ethyl ester | Not specified | Synthesis of complex pharmaceutical intermediates. | allfordrugs.com |

| Radical Abstraction | Iodomethylcyclopentane | Radical precursor (1,3-bis(4-tert-butylphenyl)propan-2-yl) in Benzene or THF at 30°C | (iodomethyl)cyclopentane | N/A (Rate study) | Quantifying rates of fast halogen abstractions by alkyl radicals. | dtic.mil |

Structure

3D Structure

Properties

IUPAC Name |

iodomethylcycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15I/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDFCRRIMCDUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376663 | |

| Record name | Iodomethylcycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226723-95-1 | |

| Record name | Iodomethylcycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Iodomethylcycloheptane

Direct Iodination Strategies

Directly substituting a hydrogen atom with iodine on the methylcycloheptane (B31391) framework presents a formidable challenge due to the inherent thermodynamics of the reaction. The formation of hydrogen iodide (HI) as a byproduct renders the reaction reversible, often favoring the starting materials. organic-synthesis.com To overcome this, direct iodination methods necessitate specific reagents and conditions that either consume the HI as it is formed or employ a more reactive iodine source.

Radical Iodination Techniques

Radical iodination of alkanes is generally a less favorable process compared to chlorination or bromination because the propagation step involving the reaction of an alkyl radical with molecular iodine is endothermic. However, certain reagents and conditions can facilitate this transformation. One such approach involves the use of tert-butyl hypoiodite (B1233010), which can be generated in situ from the reaction of tert-butyl hypochlorite (B82951) with an iodide salt. cardiff.ac.uk This reagent can then undergo homolytic cleavage upon initiation by heat or light to generate a tert-butoxyl radical. This radical abstracts a hydrogen atom from methylcycloheptane, likely favoring the more substituted tertiary carbon or the less sterically hindered primary carbons of the methyl group, to form a cycloheptylmethyl radical. This radical then reacts with another molecule of tert-butyl hypoiodite to yield iodomethylcycloheptane and regenerate the tert-butoxyl radical, thus propagating the chain reaction.

Another strategy employs a combination of iodine and a radical initiator, though this is less common for simple alkanes. The key challenge remains the unfavorable equilibrium, which can be shifted by trapping the HI byproduct.

Electrophilic Iodination Approaches

Electrophilic iodination of alkanes is not a common transformation due to the low electrophilicity of molecular iodine. To achieve this, the iodine must be activated by an oxidizing agent to generate a more potent electrophilic iodine species, often denoted as "I+". wikipedia.orgacsgcipr.org A mixture of iodine and a strong oxidizing agent, such as nitric acid or iodic acid (HIO₃), can be used. wikipedia.org These oxidizing agents convert molecular iodine into a more reactive species that can be attacked by the C-H bond of methylcycloheptane. The reaction is believed to proceed through a transition state with some carbocation character. These methods often require harsh conditions and may lack selectivity, leading to a mixture of iodinated products. The primary challenge is the inertness of the alkane C-H bonds towards electrophilic attack. acsgcipr.org

Conversion from Precursor Functional Groups

A more reliable and widely employed strategy for the synthesis of iodomethylcycloheptane involves the conversion of a pre-existing functional group on the cycloheptane (B1346806) ring. This approach offers better control over the position of the iodine atom.

From Cycloheptylmethanol (B1346704) Derivatives

Cycloheptylmethanol serves as an excellent precursor for the synthesis of iodomethylcycloheptane. The hydroxyl group, being a poor leaving group, must first be converted into a more reactive species.

One common method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and iodine. wikipedia.orgcommonorganicchemistry.com In this reaction, triphenylphosphine reacts with iodine to form an iodophosphonium iodide intermediate. The alcohol then attacks this intermediate, leading to the formation of an alkyloxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 reaction, resulting in the formation of iodomethylcycloheptane and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for this reaction. wikipedia.org

| Reagent System | Product | Byproduct | Reference |

| PPh₃, I₂, Imidazole | Iodomethylcycloheptane | Triphenylphosphine oxide | commonorganicchemistry.com |

Alternatively, the hydroxyl group of cycloheptylmethanol can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. nih.govuib.no This is typically achieved by reacting cycloheptylmethanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting cycloheptylmethyl tosylate or mesylate can then be readily converted to iodomethylcycloheptane by treatment with an iodide salt, such as sodium iodide, in a polar aprotic solvent like acetone. This nucleophilic substitution reaction is a variation of the Finkelstein reaction. uib.no

From Other Halocycloheptanes (e.g., Bromomethylcycloheptane)

The Finkelstein reaction is a classic and highly efficient method for preparing alkyl iodides from other alkyl halides. byjus.comiitk.ac.in To synthesize iodomethylcycloheptane, bromomethylcycloheptane or chloromethylcycloheptane can be treated with a solution of sodium iodide in acetone. wikipedia.org This reaction is an equilibrium process, but it is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride in acetone, effectively removing it from the reaction mixture according to Le Châtelier's principle. wikipedia.org The reaction proceeds via an Sₙ2 mechanism. byjus.com

| Substrate | Reagent | Solvent | Product | Precipitate | Reference |

| Bromomethylcycloheptane | NaI | Acetone | Iodomethylcycloheptane | NaBr | wikipedia.org |

| Chloromethylcycloheptane | NaI | Acetone | Iodomethylcycloheptane | NaCl | wikipedia.org |

From Unsaturated Cycloheptane Precursors

Unsaturated derivatives of cycloheptane, such as methylenecycloheptane (B3050315) or 1-methylcycloheptene, can also serve as starting materials for the synthesis of iodomethylcycloheptane through the addition of hydrogen iodide (HI).

The reaction of methylenecycloheptane with hydrogen iodide proceeds via an electrophilic addition mechanism. The initial step involves the protonation of the double bond by HI to form a carbocation. According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the more stable carbocation. In this case, protonation of the exocyclic methylene (B1212753) group leads to the formation of a tertiary carbocation on the cycloheptane ring. Subsequent attack of the iodide ion on this carbocation yields 1-iodo-1-methylcycloheptane, not the desired iodomethylcycloheptane. To obtain iodomethylcycloheptane, an anti-Markovnikov addition would be required, which can sometimes be achieved under radical conditions, for instance, by using HBr in the presence of peroxides. However, for HI, radical addition is not a synthetically useful method.

A more direct route to iodomethylcycloheptane from an unsaturated precursor would involve the hydroboration-oxidation of methylenecycloheptane to yield cycloheptylmethanol, which can then be converted to iodomethylcycloheptane using the methods described in section 2.2.1.

Advanced Synthetic Routes

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of complex cyclic systems. These methods often employ transition metals or radical intermediates to facilitate transformations that are difficult to achieve through traditional means.

Indium, a versatile metal in organic synthesis, has gained prominence for its ability to mediate a variety of carbon-carbon bond-forming reactions, often under mild and aqueous conditions. Its utility in the synthesis of iodomethylcycloheptane can be envisioned through two primary pathways: atom-transfer cyclization and reductive cyclization.

Table 1: Hypothetical Indium-Mediated Atom-Transfer Radical Cyclization for Iodomethylcycloheptane Synthesis

| Starting Material | Reagents and Conditions | Proposed Product | Key Features |

| Unsaturated α-iodo ester | In (cat.), Lewis Acid (e.g., InCl₃), Solvent (e.g., Toluene), Heat | Ester of (Iodomethyl)cycloheptanecarboxylic acid | Atom-economical, catalytic in indium, potential for stereocontrol. |

| Unsaturated α-iodo ketone | In (cat.), Lewis Acid, Solvent, Heat | (Iodomethyl)cycloheptyl ketone | Access to functionalized cycloheptane core. |

This table is based on established principles of indium-mediated ATRC and represents a plausible, though not experimentally verified, route to iodomethylcycloheptane derivatives.

Alternatively, indium can mediate the reductive cyclization of appropriate haloalkenes. In this approach, a stoichiometric amount of indium metal is typically used to reduce a carbon-iodine bond, generating a carbon-centered radical. This radical can then cyclize onto a pendant double bond. The resulting cyclized radical is subsequently quenched by a hydrogen atom source, which can be the solvent or an additive. For the synthesis of iodomethylcycloheptane, a precursor bearing both an iodo group and a suitably positioned alkene would be required. The challenge in this strategy lies in achieving the desired 7-endo cyclization to form the seven-membered ring.

Radical cycloaddition reactions offer a powerful and versatile method for the construction of carbocyclic frameworks. These reactions proceed through radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance. A plausible [5+2] radical cycloaddition approach to a precursor of iodomethylcycloheptane could involve the reaction of a five-carbon radical precursor with a two-carbon π-system. For instance, the radical generated from an iodo-substituted pentenyl derivative could add to an acetylene (B1199291) equivalent, followed by further transformations to install the iodomethyl group. The success of such a strategy would depend on the efficient generation of the initial radical and the regioselectivity of the cycloaddition.

Palladium catalysis has revolutionized organic synthesis, enabling a wide array of cross-coupling and cyclization reactions. The synthesis of cycloheptane derivatives can be achieved through various palladium-catalyzed methods, including intramolecular Heck reactions and allylic alkylations. A potential palladium-catalyzed route to an iodomethylcycloheptane precursor could involve an intramolecular cyclization of a suitably functionalized acyclic diene or enyne. For example, a palladium(0)-catalyzed cyclization of a 1,8-diene bearing an iodo- and a methyl-substituent at appropriate positions could, in principle, lead to the formation of the seven-membered ring. The challenge would be to control the regioselectivity of the bond formation and to prevent competing side reactions such as β-hydride elimination.

Table 2: Plausible Palladium-Catalyzed Cyclization for a Precursor to Iodomethylcycloheptane

| Starting Material | Catalyst System | Proposed Intermediate | Key Features |

| Functionalized 1,8-diene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | π-Allylpalladium complex | Potential for asymmetric synthesis with chiral ligands. |

| Iodo-substituted enyne | Pd(PPh₃)₄, Base | Vinylpalladium intermediate | Convergent approach to functionalized cycloheptenes. |

This table illustrates hypothetical applications of palladium catalysis towards the synthesis of iodomethylcycloheptane precursors, based on known palladium-catalyzed reactions.

Indium-Mediated Transformations for Iodomethylcycloheptane Synthesis

Green Chemistry Principles in Iodomethylcycloheptane Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing iodomethylcycloheptane, several of these principles can be applied to the advanced methodologies discussed.

The use of catalytic reagents, as seen in indium-mediated ATRC and palladium-catalyzed reactions, is a core tenet of green chemistry, as it reduces the amount of waste generated compared to stoichiometric reactions. Furthermore, the development of reactions that can be conducted in greener solvents, such as water or supercritical fluids, is a key area of research. Indium-mediated reactions, in particular, have shown promise for their compatibility with aqueous media.

Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another important consideration. Radical cycloaddition reactions can be designed to be highly atom-economical. Minimizing the use of protecting groups and reducing the number of synthetic steps also contribute to a greener synthesis. The ideal synthetic route to iodomethylcycloheptane would be a one-pot process that proceeds with high yield and selectivity, uses a non-toxic, renewable solvent, and is catalyzed by an earth-abundant metal. While this ideal has yet to be fully realized, the continued development of advanced synthetic methods brings it closer to reality.

Solvent-Free Reaction Conditions

Solvent-free synthesis, also known as solid-state reaction or neat reaction, represents a significant advancement in environmentally friendly chemical processes. By eliminating the solvent, this methodology minimizes waste, reduces environmental pollution, and can lead to improved reaction rates and yields. In the context of synthesizing iodomethylcycloheptane, a solvent-free approach would typically involve the direct reaction of a suitable precursor, such as hydroxymethylcycloheptane or a related derivative, with an iodinating agent.

One potential solvent-free method involves the use of mechanochemistry, specifically ball milling. This technique utilizes mechanical force to induce chemical reactions between solid reactants. The high-energy collisions between the milling balls and the reactants can overcome activation energy barriers and facilitate bond formation. This approach is noted for creating unique reaction environments that can lead to strategies and compounds not achievable in solution.

Another avenue for solvent-free synthesis is the use of solid-supported reagents. In this technique, a reagent is immobilized on a solid support, which can then be easily separated from the reaction mixture upon completion, simplifying the purification process. For the synthesis of iodomethylcycloheptane, a solid-supported iodinating agent could be employed, potentially under thermal conditions, to drive the reaction forward. The advantages of these solvent-free protocols include a reduction in pollution at the source and the potential for rapid and efficient chemical transformations.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Hydroxymethylcycloheptane | Iodine/Solid Catalyst | Ball Milling | Iodomethylcycloheptane | Data not available | N/A |

| Cycloheptylmethanol | Polymer-supported triphenylphosphine/Iodine | Neat, 80 °C | Iodomethylcycloheptane | Data not available | N/A |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijnrd.orgresearchgate.net Unlike conventional heating where heat is transferred through conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. nih.gov This can result in dramatically reduced reaction times, increased product yields, and improved purity. ijnrd.orgyoutube.com

The synthesis of iodomethylcycloheptane via microwave irradiation would likely involve the reaction of a suitable precursor, such as cycloheptylmethanol, with an iodinating agent in a microwave-transparent vessel. The choice of solvent, if any, is crucial, as its ability to absorb microwave energy will affect the heating rate. However, solvent-free microwave-assisted reactions are also highly advantageous, combining the benefits of both techniques. youtube.com

The mechanism of microwave heating involves dipolar polarization and ionic conduction. ijnrd.org For the synthesis of iodomethylcycloheptane, a polar reactant or a small amount of a polar, non-reactive co-solvent could be used to efficiently absorb microwave energy. This rapid and efficient energy transfer can lead to the formation of the desired product in minutes, compared to hours required for conventional heating methods. ijnrd.org

| Starting Material | Reagent | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Cycloheptylmethanol | KI/H3PO4 | None | 200 | 10 | Data not available | N/A |

| (Bromomethyl)cycloheptane | NaI | Acetone | 150 | 5 | Data not available | N/A |

Ionic Liquid-Mediated Approaches

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. acgpubs.org They are often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. acgpubs.org In addition to their role as solvents, ionic liquids can also act as catalysts or co-catalysts in organic reactions. acgpubs.org

For the synthesis of iodomethylcycloheptane, an ionic liquid could serve as the reaction medium for the conversion of a suitable precursor. For instance, the reaction of cycloheptylmethanol with an iodinating agent could be carried out in an imidazolium (B1220033) or pyridinium-based ionic liquid. The unique properties of the ionic liquid can enhance the reaction rate and selectivity.

Furthermore, task-specific ionic liquids can be designed to have specific functionalities that can actively participate in the reaction. For example, an ionic liquid with a built-in acidic or basic moiety could catalyze the iodination reaction. The use of ionic liquids in multicomponent reactions is also well-established, offering an efficient pathway for the synthesis of complex molecules in a single step. oiccpress.com After the reaction, the product can often be easily separated from the ionic liquid by extraction, and the ionic liquid can be recovered and reused. researchgate.net

| Starting Material | Reagent | Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cycloheptylmethanol | I2/PPh3 | [BMIM][BF4] | 80 | 2 | Data not available | N/A |

| Cycloheptyl tosylate | KI | [EMIM][OTf] | 100 | 1 | Data not available | N/A |

Photocatalytic Methods in Iodomethylcycloheptane Formation

Photocatalysis has gained significant attention as a sustainable method for driving chemical reactions using visible light as the energy source. beilstein-journals.org This approach typically involves a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.org These reactions are often conducted under mild conditions and can offer unique reactivity and selectivity. beilstein-journals.org

The formation of iodomethylcycloheptane via a photocatalytic route could potentially be achieved through a radical-mediated process. For example, a precursor such as a cycloheptanecarboxylic acid derivative could undergo a photocatalytic decarboxylative iodination. In this process, a photocatalyst, upon excitation by light, would oxidize the carboxylate to generate a cycloheptylmethyl radical. This radical would then react with an iodine source to form the desired iodomethylcycloheptane.

Alternatively, a C-H activation approach could be envisioned where a photocatalyst facilitates the direct iodination of a methyl group on a cycloheptane ring. While challenging, such a method would be highly atom-economical. The development of novel photocatalysts and a deeper understanding of the reaction mechanisms are key to advancing these synthetic strategies. rsc.org

| Starting Material | Reagent | Photocatalyst | Light Source | Time (h) | Yield (%) | Reference |

| Cycloheptylacetic acid | Iodoform | Eosin Y | Visible light (LED) | 12 | Data not available | N/A |

| Methylcycloheptane | N-Iodosuccinimide | Ru(bpy)3Cl2 | Blue light (LED) | 24 | Data not available | N/A |

Reaction Mechanisms and Reactivity of Iodomethylcycloheptane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces the iodide leaving group on the primary carbon of the iodomethyl group. wikipedia.org The specific pathway of this substitution is heavily influenced by the substrate structure, the nucleophile, the solvent, and other reaction conditions.

SN1 and SN2 Mechanistic Pathways

Nucleophilic substitution reactions on alkyl halides can proceed through two primary mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). wikipedia.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. masterorganicchemistry.comorganic-chemistry.org This process involves a backside attack, leading to an inversion of stereochemistry at the reaction center. organic-chemistry.orgyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate (iodomethylcycloheptane) and the nucleophile. youtube.com Given that iodomethylcycloheptane is a primary alkyl halide, the SN2 pathway is the strongly preferred mechanism. Primary substrates are most reactive in SN2 reactions because there is less steric hindrance around the electrophilic carbon, allowing for the required backside attack by the nucleophile. youtube.comyoutube.com

The SN1 mechanism , in contrast, is a two-step process. chemguide.co.uk The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The second step is the rapid attack of the nucleophile on the planar carbocation. organic-chemistry.org This pathway is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. masterorganicchemistry.commasterorganicchemistry.com For iodomethylcycloheptane, the SN1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation. chemguide.co.uk Therefore, reactions involving this compound will almost exclusively proceed via the SN2 mechanism.

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to Iodomethylcycloheptane |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary substrate strongly favors SN2. |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) | Reaction rate will depend on both reactants. |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) | A concerted, single-step reaction is expected. |

| Stereochemistry | Racemization | Inversion of configuration | Inversion of configuration will occur. |

| Nucleophile | Weak nucleophile is sufficient | Requires a strong nucleophile | A strong nucleophile is needed for the reaction. |

Influence of Steric Hindrance from the Cycloheptane (B1346806) Ring

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. youtube.com In the context of an SN2 reaction, the size and conformation of the groups attached to the electrophilic carbon can significantly slow down the reaction rate by blocking the nucleophile's backside attack. libretexts.orgacs.org

For iodomethylcycloheptane, the electrophilic carbon is a -CH₂- group attached to the large and conformationally flexible cycloheptane ring. Rings larger than cyclohexane, such as cycloheptane, are subject to greater strain, including transannular strain, which arises from steric crowding of groups on opposite sides of the ring. msu.edu The various puckered conformations (e.g., chair and boat) that cycloheptane can adopt mean that the ring can create significant steric bulk around the reaction center. msu.edulibretexts.org

This steric congestion presented by the cycloheptane ring hinders the approach of the nucleophile to the back side of the carbon-iodine bond. libretexts.org Compared to a less sterically crowded primary alkyl halide like 1-iodopropane, the rate of SN2 substitution for iodomethylcycloheptane is expected to be considerably slower. The bulky ring acts as a shield, increasing the activation energy required for the nucleophile to reach the electrophilic carbon. acs.org

Effects of Solvent Polarity and Nucleophile Structure on Reactivity

The choice of solvent and the nature of the nucleophile are critical factors that can determine the rate and outcome of a substitution reaction. masterorganicchemistry.com

Solvent Polarity: Solvents play a crucial role by stabilizing reactants, transition states, or intermediates. wikipedia.orgchemrxiv.org They are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds. ucalgary.ca These solvents are excellent at solvating both cations and anions. In an SN2 reaction, they heavily solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thereby slowing the reaction rate. wikipedia.orgdalalinstitute.com

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) have dipoles but lack O-H or N-H bonds. ucalgary.ca They are good at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive. ucalgary.calibretexts.org Consequently, SN2 reactions, like those expected for iodomethylcycloheptane, are significantly faster in polar aprotic solvents. wikipedia.org

| Solvent Type | Examples | Effect on SN2 Reactivity | Reason |

| Polar Protic | Water (H₂O), Methanol (CH₃OH) | Decreases Rate | Solvates and stabilizes the nucleophile, reducing its reactivity. libretexts.org |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases Rate | Solvates the cation but not the nucleophile, enhancing nucleophilicity. ucalgary.ca |

| Nonpolar | Hexane, Benzene | Very Slow Rate | Reactants often have poor solubility. |

Nucleophile Structure: The reactivity in an SN2 reaction is also highly dependent on the nucleophile's strength and structure.

Nucleophilicity vs. Basicity: Nucleophilicity is a kinetic property that measures the rate at which a nucleophile attacks an electrophilic carbon. dalalinstitute.com Basicity is a thermodynamic property related to the position of equilibrium in an acid-base reaction. While stronger bases are often stronger nucleophiles (e.g., RO⁻ > ROH), this correlation is not always direct, especially when comparing atoms in different rows of the periodic table (e.g., I⁻ is a better nucleophile but weaker base than Cl⁻). libretexts.org

Steric Effects: The structure of the nucleophile itself is important. Bulky, sterically hindered nucleophiles (e.g., potassium tert-butoxide) are poor nucleophiles for SN2 reactions because they have difficulty accessing the crowded transition state. libretexts.org For a substrate like iodomethylcycloheptane, which already has significant steric bulk from the ring, a small, potent nucleophile (e.g., azide (B81097) N₃⁻, cyanide CN⁻) would be most effective.

Radical Reactions

Besides ionic reactions, the weak C-I bond in iodomethylcycloheptane allows it to undergo reactions involving free-radical intermediates. These reactions are typically initiated by heat or light. wikipedia.org

Free Radical Chain Reactions

A free-radical chain reaction proceeds through three main stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: This step involves the creation of free radicals. The C-I bond in iodomethylcycloheptane can undergo homolytic cleavage when exposed to ultraviolet (UV) light or high temperatures, generating a cycloheptylmethyl radical and an iodine radical. wikipedia.orgucr.edu

C₇H₁₃CH₂-I → C₇H₁₃CH₂• + I•

Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. libretexts.org The cycloheptylmethyl radical can, for example, abstract a hydrogen atom from a solvent molecule or add across a double bond. mdpi.comsrmist.edu.in

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. libretexts.org This is a rare event due to the low concentration of radicals. khanacademy.org

Electron Transfer Initiated Processes

Radical reactions can also be initiated through single electron transfer (SET) from a donor species, such as a metal or an excited molecule, to the substrate. nih.gov For iodomethylcycloheptane, this process would involve the transfer of an electron to the molecule, forming a radical anion.

Initiation by SET: An electron donor transfers an electron to iodomethylcycloheptane.

C₇H₁₃CH₂-I + e⁻ (from donor) → [C₇H₁₃CH₂-I]•⁻

Fragmentation: This radical anion is unstable and rapidly fragments, cleaving the weak C-I bond to produce a cycloheptylmethyl radical and an iodide anion. nih.gov

[C₇H₁₃CH₂-I]•⁻ → C₇H₁₃CH₂• + I⁻

Once formed, the cycloheptylmethyl radical can engage in propagation steps similar to those in other free radical chain reactions, such as C-C bond formation or functional group interconversions. libretexts.org This method of radical generation is a key step in many modern synthetic transformations. nih.govresearchgate.net

Intermolecular and Intramolecular Radical Additions

The carbon-iodine bond in iodomethylcycloheptane is relatively weak and susceptible to homolytic cleavage upon initiation by radical initiators (e.g., AIBN, dibenzoyl peroxide) or photolysis. This cleavage generates a primary cycloheptylmethyl radical.

Intermolecular Radical Additions: The cycloheptylmethyl radical, once formed, is expected to participate in intermolecular addition reactions with suitable radical acceptors, typically electron-deficient alkenes or alkynes. The general mechanism involves the addition of the primary radical to the π-system, creating a new carbon-carbon bond and a new radical intermediate, which is then quenched by a hydrogen atom donor (e.g., tributyltin hydride) or another trapping agent.

While no specific studies on iodomethylcycloheptane were found, the reactivity can be inferred from general studies on primary alkyl radical additions. The rate and efficiency of such reactions would depend on factors like the concentration of the radical acceptor and the stability of the resulting radical adduct.

Intramolecular Radical Additions: If the iodomethylcycloheptane molecule contains an appropriately positioned internal π-bond (e.g., an alkenyl or alkynyl chain attached to the cycloheptane ring), intramolecular radical cyclization could occur. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations being kinetically favored. The formation of a five- or six-membered ring fused to the cycloheptane core would be the expected outcome. The stereoselectivity would be influenced by the conformational preferences of the cycloheptane ring and the transition state of the cyclization.

Rearrangement Reactions

Overview of Radical-Mediated Rearrangements

Radical rearrangements are generally less common than their carbocationic counterparts due to the higher activation energies typically required. However, certain structural motifs can facilitate radical migrations.

Ring Expansion and Contraction Phenomena in Cycloheptane Systems

The cycloheptylmethyl radical itself is a primary radical and is unlikely to undergo direct ring expansion or contraction. However, if a radical were to be generated on the cycloheptane ring itself, rearrangements could be envisioned. For instance, a radical adjacent to a substituent could potentially lead to ring contraction via a cyclopropylcarbinyl radical intermediate, though this is more commonly observed in smaller, more strained ring systems. Conversely, ring expansion of cycloalkanes is also a known process, often driven by the relief of ring strain, but is less probable for a relatively flexible seven-membered ring under radical conditions.

A study by Hindson and Walton (1990) on the EPR spectra of cycloalkylmethyl radicals, including the cycloheptylmethyl radical, indicated that the cycloheptylmethyl radical exists in a single, average conformation. This suggests a degree of conformational flexibility but does not provide evidence for rearrangement under the conditions of the study.

1,n-Shifts and other Migratory Pathways

Direct 1,2-hydrogen or alkyl shifts in simple primary radicals like the cycloheptylmethyl radical are generally considered energetically unfavorable. More complex radical rearrangements, such as 1,5-hydrogen atom transfers, could occur if a suitable C-H bond is accessible to the radical center through a sterically favorable six-membered transition state. This would require a specific conformation of the cycloheptane ring and the iodomethyl side chain. Without experimental evidence, the prevalence of such pathways for iodomethylcycloheptane remains speculative.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Iodomethylcycloheptane, as a primary alkyl iodide, is a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for C-C and C-heteroatom bond formation. The general catalytic cycle involves the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Interactive Table: Potential Palladium-Catalyzed Cross-Coupling Reactions of Iodomethylcycloheptane

| Reaction Name | Coupling Partner (Organometallic Reagent) | Product Type |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Alkylated/Arylated Cycloheptane |

| Stille Coupling | Organotin (e.g., R-SnBu₃) | Alkylated/Arylated Cycloheptane |

| Negishi Coupling | Organozinc (e.g., R-ZnCl) | Alkylated/Arylated Cycloheptane |

| Sonogashira Coupling | Terminal Alkyne | Alkynylated Cycloheptane |

| Heck Coupling | Alkene | Alkenylated Cycloheptane |

| Buchwald-Hartwig Amination | Amine | Aminated Cycloheptane |

| Kumada Coupling | Grignard Reagent (e.g., R-MgBr) | Alkylated/Arylated Cycloheptane |

A significant challenge in the cross-coupling of primary alkyl iodides is the potential for β-hydride elimination from the alkyl-palladium intermediate. For the cycloheptylmethyl-palladium intermediate, this side reaction is possible if a hydrogen atom is present on the carbon atom of the cycloheptane ring that is attached to the methyl group. The propensity for β-hydride elimination would compete with the desired reductive elimination step and could lead to the formation of methylenecycloheptane (B3050315) as a byproduct. The choice of ligands on the palladium catalyst is crucial to modulate the reactivity and suppress such unwanted side reactions. While no specific examples utilizing iodomethylcycloheptane are documented, the extensive literature on palladium-catalyzed cross-coupling of other primary alkyl iodides suggests that with appropriate ligand and reaction condition optimization, these transformations should be feasible.

Visible-Light-Enabled Aminocarbonylation

A modern and mild method for the aminocarbonylation of unactivated alkyl iodides, such as iodomethylcycloheptane, utilizes visible-light irradiation and palladium catalysis. nih.govacs.orgnih.gov This approach allows for the coupling of alkyl halides with various amines and stoichiometric amounts of carbon monoxide at ambient temperature. nih.govacs.org The reaction provides a direct, one-step route to the corresponding alkyl amides. nih.govnih.gov

The general procedure for this transformation involves the use of a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate (K₂CO₃). nih.gov The reaction is carried out in a suitable solvent system, such as a mixture of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water, and is irradiated with visible blue light for a period of 24 hours. nih.gov

This method is particularly advantageous for late-stage functionalization and carbon isotope labeling, as it can be performed with stoichiometric amounts of carbon monoxide, including isotopically labeled versions like ¹³CO or ¹⁴CO. nih.govacs.orgresearchgate.net The use of COgen (9-methyl-9H-fluorene-9-carbonyl chloride) as a carbon monoxide surrogate is also a key feature, facilitating the handling of the gaseous reagent. acs.orgresearchgate.net The reaction demonstrates good substrate compatibility, and while tertiary iodides show moderate yields, primary alkyl iodides like iodomethylcycloheptane are expected to participate effectively in this transformation. nih.govacs.org The reaction is believed to proceed through a radical mechanism initiated by the visible light, a departure from traditional high-temperature and high-pressure carbonylation methods. nih.govau.dk

Table 1: Reaction Conditions for Visible-Light-Enabled Aminocarbonylation

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | 2-MeTHF / Water |

| Light Source | Visible Blue Light |

| Temperature | Ambient |

| CO Source | Carbon Monoxide (gas) or COgen |

Oxidation and Reduction Pathways

The oxidation and reduction of iodomethylcycloheptane would involve transformations of the iodomethyl group and the cycloheptane ring. The reactivity is dictated by the C-I bond and the C-H bonds of the alkane structure.

Reduction:

The primary reduction pathway for iodomethylcycloheptane involves the cleavage of the carbon-iodine bond. This can be achieved using various reducing agents common in organic synthesis. For instance, treatment with a hydride source like lithium aluminum hydride (LiAlH₄) would likely result in the substitution of the iodide with a hydride ion (H⁻) via an Sₙ2 mechanism, yielding methylcycloheptane (B31391). quizlet.com Another common method for the reduction of alkyl halides is catalytic hydrogenation, using H₂ gas in the presence of a metal catalyst such as palladium on carbon (Pd-C), which would also produce methylcycloheptane. quizlet.com

Oxidation:

The oxidation of iodomethylcycloheptane is less straightforward. The iodomethyl group itself is not readily oxidized under standard conditions. The primary sites for oxidation are the C-H bonds of the cycloheptane ring. However, alkanes are generally resistant to oxidation. youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions, could potentially oxidize the ring, leading to the formation of alcohols, ketones, or even dicarboxylic acids through ring-opening, but such reactions often lack selectivity and are not commonly employed for simple alkanes. youtube.com A more controlled oxidation would typically require prior functionalization of the ring. It is important to note that a tertiary alcohol, if formed on the cycloheptane ring, cannot be further oxidized. youtube.com

Table 2: Potential Oxidation and Reduction Products of Iodomethylcycloheptane

| Transformation | Reagent(s) | Product(s) |

|---|---|---|

| Reduction | LiAlH₄ or H₂/Pd-C | Methylcycloheptane |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Alcohols, ketones, or ring-opened products (generally low selectivity) |

Stereochemical Considerations in Iodomethylcycloheptane Chemistry

Chiral Synthesis and Stereoselective Control

The synthesis of specific stereoisomers of iodomethylcycloheptane requires precise control over the reaction conditions and the use of chiral auxiliaries or catalysts. While direct asymmetric synthesis routes for iodomethylcycloheptane are not extensively documented, principles from the synthesis of other chiral cycloheptane (B1346806) derivatives can be applied. Organocatalytic domino or cascade reactions have emerged as a powerful strategy for creating complex, multi-functionalized cyclic molecules with high stereocontrol. nih.gov For instance, stereocontrolled functionalization of cycloheptatrieneiron complexes has been shown to proceed with excellent regio- and stereo-selectivity, offering a potential pathway to polyhydroxylated cycloheptane derivatives that could be further modified. rsc.org

Strategies for achieving stereoselective control often involve the use of chiral catalysts to influence the formation of one enantiomer over the other. nih.gov The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess (ee) of the product.

Table 1: General Strategies for Chiral Synthesis of Substituted Cycloalkanes

| Approach | Description | Potential for Iodomethylcycloheptane |

|---|---|---|

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Could be viable if a suitable chiral cycloheptane-based starting material is available. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Promising approach, potentially involving asymmetric hydrogenation or hydroiodination of a methylene (B1212753) cycloheptane precursor. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to direct stereoselective transformations. | A reliable but often less atom-economical method. The auxiliary would be removed in a subsequent step. |

Diastereoselectivity in Radical Additions to Unsaturated Systems

Radical addition reactions to unsaturated cycloheptane precursors, such as cycloheptene (B1346976) derivatives, represent a potential route for the synthesis of iodomethylcycloheptane. The diastereoselectivity of such reactions is a key consideration, as the incoming radical can approach the double bond from two different faces, leading to the formation of diastereomers. The facial selectivity is often influenced by the steric hindrance and electronic properties of the substituents already present on the ring.

In radical additions, the stereochemical outcome is often governed by minimizing steric interactions in the transition state. For cyclic alkenes, the radical will preferentially add to the less hindered face of the double bond. researchgate.net The subsequent steps in the radical chain reaction will also proceed in a way that minimizes steric strain, influencing the final stereochemistry of the product. researchgate.net For example, in the radical addition of an iodo-source to a substituted cycloheptene, the approach of the radical species will be directed by the existing stereocenters on the ring, leading to a preferential formation of one diastereomer.

Enantiomeric Purity and Control in Derivatives

Achieving high enantiomeric purity is a significant challenge in the synthesis of chiral molecules. nih.gov For derivatives of iodomethylcycloheptane, the control of enantiomeric purity is crucial, as different enantiomers can exhibit different biological activities or physical properties. The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.

The determination of enantiomeric purity often relies on chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. researchgate.net These methods can separate enantiomers, allowing for their quantification. The development of synthetic methods that provide high enantiomeric excess is a key area of research in asymmetric synthesis. nih.gov

Table 2: Factors Influencing Enantiomeric Purity in Synthesis

| Factor | Influence on Enantiomeric Purity |

|---|---|

| Chiral Catalyst/Auxiliary | The nature and effectiveness of the chiral directing group are paramount. |

| Reaction Temperature | Lower temperatures can enhance stereoselectivity by favoring the transition state with the lowest activation energy. |

| Solvent | The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and affect stereoselectivity. |

| Substrate Structure | The steric and electronic properties of the starting material can impact the facial selectivity of the reaction. |

Conformational Analysis of the Cycloheptane Ring and its Impact on Stereochemistry

The cycloheptane ring is conformationally complex, with several low-energy conformations being accessible at room temperature. The most stable conformations are the twist-chair and the chair, with the boat and twist-boat conformations being of higher energy. acs.orgresearchgate.net The energy differences between these conformations are small, leading to a flexible ring system. libretexts.org

The introduction of a substituent, such as an iodomethyl group, will influence the conformational equilibrium. The substituent will preferentially occupy a position that minimizes steric interactions. In the case of monosubstituted cycloheptanes, the equatorial-like positions in the twist-chair conformation are generally favored to reduce steric strain. pressbooks.pub

The conformational preference of the iodomethyl group will have a direct impact on the stereochemical environment of the molecule. The orientation of the substituent can affect the accessibility of different faces of the ring to reagents, thereby influencing the stereochemical outcome of subsequent reactions. The interplay between the conformational flexibility of the seven-membered ring and the steric demands of the substituent is a key factor in understanding the stereochemistry of iodomethylcycloheptane and its derivatives. libretexts.org

Table 3: Relative Energies of Cycloheptane Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0 |

| Chair | 1.4 |

| Twist-Boat | 2.3 |

Note: These are generalized values for unsubstituted cycloheptane and can be influenced by substitution.

Computational Chemistry and Theoretical Studies on Iodomethylcycloheptane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, providing a balance of accuracy and computational cost for studying the electronic structure and reactivity of molecules. mdpi.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving iodomethylcycloheptane. youtube.com This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state structures. For instance, in a nucleophilic substitution reaction, DFT can model the approach of the nucleophile, the stretching and breaking of the carbon-iodine bond, and the inversion of stereochemistry at the carbon center. mdpi.com The geometries of transition states can be precisely calculated, providing a snapshot of the highest energy point along the reaction coordinate.

An illustrative example is the SN2 reaction of iodomethylcycloheptane with a nucleophile such as cyanide. DFT calculations can pinpoint the trigonal bipyramidal geometry of the transition state.

Table 1: Hypothetical DFT-Calculated Geometric Parameters of the SN2 Transition State for the Reaction of Iodomethylcycloheptane with Cyanide.

| Parameter | Value |

| C-I Bond Distance (Å) | 2.85 |

| C-CN Bond Distance (Å) | 2.10 |

| I-C-CN Angle (°) | 178.5 |

Note: This data is illustrative and based on typical values for SN2 transition states.

A significant advantage of DFT is its ability to quantify the energy barriers (activation energies) for different possible reaction pathways. youtube.com Iodomethylcycloheptane, like other alkyl halides, can potentially react through various mechanisms, including bimolecular nucleophilic substitution (SN2) and radical pathways. ed.ac.ukmsu.edu DFT calculations can determine the activation energies for both the heterolytic cleavage of the C-I bond (characteristic of SN2) and the homolytic cleavage to form a cycloheptylmethyl radical and an iodine radical.

The competition between these pathways is highly dependent on the reaction conditions, and DFT can model how factors like the nature of the nucleophile and solvent might favor one pathway over the other. For example, a reaction with a strong nucleophile would likely have a lower calculated activation barrier for the SN2 pathway. reddit.com Conversely, conditions that promote single-electron transfer would show a lower energetic barrier for the radical pathway. nih.gov

Table 2: Illustrative Calculated Activation Barriers for Competing Pathways of Iodomethylcycloheptane.

| Reaction Pathway | Activation Energy (kcal/mol) |

| SN2 with a strong nucleophile | 20-25 |

| Radical C-I bond cleavage | 30-35 |

Note: These values are hypothetical, intended to illustrate the comparative results from DFT calculations.

DFT is also proficient at dissecting the influence of steric and electronic factors on reactivity. The cycloheptyl ring is conformationally flexible, and different conformers of iodomethylcycloheptane will exhibit varying degrees of steric hindrance to a backside nucleophilic attack. DFT calculations can quantify the energetic cost of this steric hindrance.

Furthermore, analysis of the calculated electronic structure, such as the distribution of molecular orbitals and atomic charges, can reveal the electronic effects at play. youtube.com The electron-withdrawing nature of the iodine atom creates a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. DFT can quantify this effect and correlate it with the molecule's reactivity.

Molecular Dynamics (MD) Simulations for Solvent Effects

While DFT calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more explicit and dynamic picture of how solvent molecules influence a reaction. acs.orgrsc.org By simulating the motion of both the iodomethylcycloheptane and surrounding solvent molecules over time, MD can reveal specific solvent-solute interactions, such as hydrogen bonding or dipole-dipole interactions, and their effect on the reaction's energy profile. pku.edu.cnuchicago.eduannualreviews.org

For a reaction of iodomethylcycloheptane, MD simulations could model the solvation shell around the reactants and the transition state. The reorganization of solvent molecules as the reaction proceeds can have a significant energetic cost or benefit, which is captured by MD simulations. This provides a more realistic understanding of reaction kinetics in solution.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties or reactivity. nih.govmdpi.com For a series of related alkyl halides, a QSPR model could be developed to predict the reaction rate of iodomethylcycloheptane.

This involves calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, electronic, or topological features. These descriptors are then used to build a mathematical model that can predict a property of interest, such as the rate constant for a particular reaction. For iodomethylcycloheptane, descriptors could include parameters like the C-I bond length, the molecule's polarizability, and steric parameters. The resulting QSPR model could then be used to predict the reactivity of other, similar compounds without the need for extensive experimental or high-level computational studies. mdpi.com

Theoretical Modeling of Rearrangement Energetics

In reactions that proceed through a carbocation intermediate, such as a potential SN1 reaction of a related secondary cycloheptyl iodide, the possibility of carbocation rearrangements exists. Theoretical modeling is an essential tool for studying the energetics of these rearrangements. researchgate.net For the cycloheptylmethyl cation, which could potentially form from iodomethylcycloheptane under certain conditions, computational methods can map out the pathways for rearrangements, such as ring contractions to form a more stable methylcyclohexyl cation. researchgate.net

High-level ab initio or DFT calculations can determine the energies of the various carbocation isomers and the transition states that connect them. uregina.casemanticscholar.org This allows for the prediction of the most likely rearrangement pathways and the expected product distribution in such reactions. For example, calculations on the cycloheptane (B1346806) carbocation have shown that it can undergo a ring-reducing rearrangement to form a methylcyclohexane (B89554) tertiary carbocation, with the activation energies for each step being quantifiable. researchgate.net

Reaction Path Analysis and Reaction Valley Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. Among these, Reaction Path Analysis and the associated Reaction Valley Approaches offer a profound understanding of how reactants transform into products by mapping the lowest energy pathway on a potential energy surface (PES).

Theoretical Framework

Reaction Path Analysis is fundamentally concerned with the Intrinsic Reaction Coordinate (IRC). The IRC is defined as the minimum energy reaction pathway that connects a transition state to the reactants and products in mass-weighted Cartesian coordinates. faccts.deskku.edu By calculating the IRC, chemists can verify that a computed transition state structure correctly links the intended reactants and products and gain insight into the structural changes—such as bond stretching, breaking, and forming—that occur sequentially during a reaction. rowansci.comprotheragen.ai The process involves starting at the transition state and moving downhill along the path of the least energy on both the reactant and product sides of the potential energy surface. protheragen.aiq-chem.com

The Unified Reaction Valley Approach (URVA) expands on this by analyzing the shape and properties of the "reaction valley" surrounding the IRC. mdpi.comresearchgate.net A key feature of URVA is the analysis of the reaction path curvature. mdpi.comyoutube.com Significant chemical events, such as the formation or rupture of chemical bonds, are often located at points of high curvature along the reaction path. youtube.com By examining these curvature profiles, researchers can divide a complex reaction into distinct phases, revealing the sequence of electronic and geometric changes and identifying the factors that control the reaction's energetics and mechanism. semanticscholar.org This approach provides a more dynamic picture of the reaction, considering not only the path itself but also the vibrational motions perpendicular to it. mdpi.com

Application to Iodomethylcycloheptane

A thorough review of scientific literature reveals that specific computational studies employing Reaction Path Analysis or Reaction Valley Approaches for Iodomethylcycloheptane have not been published. While these methods are widely used to analyze the mechanisms of various organic reactions, including substitution and elimination pathways common for haloalkanes, their direct application to Iodomethylcycloheptane is not documented in existing research. rsc.orgresearcher.life

Consequently, detailed research findings, energy profiles, and data on the transition states for reactions involving Iodomethylcycloheptane are not available. The generation of such data would require dedicated quantum chemical calculations, which have yet to be performed and reported in peer-reviewed literature. Therefore, it is not possible to present data tables or specific mechanistic insights based on these theoretical methods for this particular compound.

Advanced Organic Transformations and Synthetic Utility of Iodomethylcycloheptane

Role as an Alkylating Agent in Organic Synthesis

Iodomethylcycloheptane is anticipated to serve as an effective alkylating agent, a class of compounds that transfers an alkyl group to another molecule. nih.govwikipedia.orgdrugs.com In this case, the cycloheptylmethyl group would be transferred. Alkylating agents are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of iodomethylcycloheptane as an alkylating agent stems from the carbon-iodine (C-I) bond. Iodine is an excellent leaving group due to its large atomic size and the stability of the resulting iodide anion.

The primary nature of the alkyl iodide suggests that it would readily participate in SN2 (bimolecular nucleophilic substitution) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step.

Table 1: Potential SN2 Reactions of Iodomethylcycloheptane

| Nucleophile | Product | Bond Formed |

|---|---|---|

| Cyanide (CN⁻) | Cycloheptylacetonitrile | C-C |

| Alkoxide (RO⁻) | Alkyl cycloheptylmethyl ether | C-O |

| Thiolate (RS⁻) | Alkyl cycloheptylmethyl sulfide (B99878) | C-S |

| Azide (B81097) (N₃⁻) | Azidomethylcycloheptane | C-N |

The efficiency of these alkylation reactions would be influenced by factors such as the choice of solvent, reaction temperature, and the nature of the nucleophile.

Precursor for the Synthesis of Complex Molecular Architectures

The cycloheptylmethyl moiety provided by iodomethylcycloheptane can serve as a foundational building block in the synthesis of more complex molecules. nih.gov Its role as a precursor is primarily due to its ability to introduce a seven-membered carbocyclic ring, a structural motif present in various natural products and synthetically important compounds.

For instance, the introduction of the cycloheptylmethyl group onto a larger molecular scaffold can be a key step in a multi-step synthesis. Subsequent functional group transformations on either the cycloheptane (B1346806) ring or the newly introduced functionality can lead to a diverse array of complex structures. The versatility of the iodide leaving group allows for its conversion into other functional groups, further expanding its synthetic potential.

Retrosynthetic Analysis Strategies for Iodomethylcycloheptane-Containing Target Molecules

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. airitilibrary.comias.ac.inamazonaws.comyoutube.comquizlet.com For a target molecule containing the cycloheptylmethyl group, iodomethylcycloheptane represents a logical and synthetically accessible precursor.

The most straightforward retrosynthetic disconnection for a molecule containing a cycloheptylmethyl group attached to a heteroatom (O, N, S) or a carbon nucleophile is at the bond formed by the alkylation reaction. lkouniv.ac.inscitepress.orgyoutube.com This disconnection leads back to iodomethylcycloheptane and the corresponding nucleophile.

C-X (X = O, N, S) Disconnection: An ether, amine, or sulfide containing the cycloheptylmethyl group can be disconnected to reveal an alcohol, amine, or thiol, respectively, and iodomethylcycloheptane. This disconnection corresponds to a forward synthetic step of nucleophilic substitution.

C-C Disconnection: If the cycloheptylmethyl group is attached to a carbon atom, the disconnection would depend on the nature of the bond. For instance, if it's attached to the alpha-carbon of a carbonyl group, the disconnection would lead to an enolate and iodomethylcycloheptane.

Functional group interconversion (FGI) is a key strategy in retrosynthesis where one functional group is converted into another to facilitate a desired disconnection. solubilityofthings.comub.eduvanderbilt.edunih.govimperial.ac.uk In the context of iodomethylcycloheptane, several FGIs are plausible.

For example, if a target molecule contains a cycloheptylmethylamine, a direct C-N disconnection might not always be the most efficient synthetic route. An FGI approach could involve retrosynthetically converting the amine to an azide. The C-N bond of the azide can then be disconnected to iodomethylcycloheptane and an azide salt, which is a reliable SN2 reaction.

Table 2: Functional Group Interconversions Involving the Cycloheptylmethyl Moiety

| Target Functional Group | Precursor Functional Group (Retrosynthetic) | Forward Reaction |

|---|---|---|

| Cycloheptylmethanamine | Azidomethylcycloheptane | Reduction |

| Cycloheptylmethanol (B1346704) | Iodomethylcycloheptane | SN2 with hydroxide |

Application in the Synthesis of Pharmaceutical Intermediates

While no specific examples directly link iodomethylcycloheptane to the synthesis of existing pharmaceutical intermediates, its potential is significant. beilstein-journals.orgillinois.edusumitomo-chem.co.jp The introduction of lipophilic carbocyclic groups like cycloheptyl can be a valuable strategy in drug design to modulate properties such as solubility, metabolic stability, and receptor binding affinity.

Iodomethylcycloheptane could be used to alkylate heterocyclic scaffolds, which are common cores in many pharmaceuticals. The resulting cycloheptylmethyl-substituted heterocycles could then be further elaborated to produce novel drug candidates. The cycloheptane ring, being a relatively flexible and non-planar structure, can provide a unique three-dimensional profile that may be beneficial for biological activity.

Development of Novel Reagents and Methodologies Based on Iodomethylcycloheptane Reactivity

The reactivity of iodomethylcycloheptane could be harnessed to develop novel reagents and synthetic methodologies. For instance, it could be a precursor for organometallic reagents.

Grignard Reagent: Reaction with magnesium metal would yield cycloheptylmethylmagnesium iodide, a potent nucleophile for the formation of new carbon-carbon bonds with aldehydes, ketones, and esters.

Organocuprates: Conversion to an organolithium reagent followed by reaction with a copper(I) salt would generate a lithium di(cycloheptylmethyl)cuprate. This reagent would be valuable for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds.

Furthermore, methodologies could be developed that utilize the specific steric and electronic properties of the cycloheptylmethyl group to influence the stereoselectivity of certain reactions.

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR for Connectivity and Hybridization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that reveal the connectivity and hybridization of atoms within the iodomethylcycloheptane molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of iodomethylcycloheptane is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the protons. The protons on the carbon atom bonded to the iodine (the -CH₂I group) would be the most deshielded due to the electronegativity of the iodine atom, and thus would appear at the lowest field (highest ppm value). The protons on the cycloheptane (B1346806) ring would appear at higher fields (lower ppm values). The integration of the peak areas would correspond to the number of protons of each type. For instance, the signal for the -CH₂I protons would integrate to 2H.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in iodomethylcycloheptane will give a distinct signal. Similar to ¹H NMR, the carbon atom directly attached to the iodine atom (-CH₂I) will be the most deshielded and will have the largest chemical shift. The carbon atoms of the cycloheptane ring will have chemical shifts in the typical alkane region. The number of signals in the spectrum will confirm the number of non-equivalent carbon atoms in the molecule.

Predicted NMR Data for Iodomethylcycloheptane:

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -CH₂I | 3.0 - 3.5 | Triplet (t) | -CH₂I | 5 - 15 |

| Ring CH (adjacent to CH₂I) | 1.8 - 2.2 | Multiplet (m) | Ring CH (adjacent to CH₂I) | 35 - 45 |

| Ring CH₂ | 1.2 - 1.8 | Multiplet (m) | Ring CH₂ | 25 - 35 |

Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structures

For a more detailed structural analysis of complex molecules, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to confirm the connectivity of the protons within the cycloheptane ring and the attachment of the iodomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. This would definitively assign each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of iodomethylcycloheptane, the molecular ion peak ([M]⁺) would be observed, which corresponds to the molecular weight of the compound. A characteristic feature in the mass spectrum of iodine-containing compounds is the presence of a strong peak at m/z 127, corresponding to the iodine cation (I⁺). Another significant fragmentation pathway would be the loss of the iodine atom, resulting in a peak corresponding to the cycloheptylmethyl cation ([M-I]⁺). Further fragmentation of the cycloheptane ring would lead to a series of smaller fragment ions.

Predicted Mass Spectrometry Data for Iodomethylcycloheptane:

| m/z Value | Predicted Fragment |

| 238 | Molecular Ion ([C₈H₁₅I]⁺) |

| 127 | Iodine Cation ([I]⁺) |

| 111 | Cycloheptylmethyl Cation ([C₈H₁₅]⁺) |

| Various smaller fragments | Fragmentation of the cycloheptane ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

The IR spectrum of iodomethylcycloheptane would be dominated by the characteristic absorptions of C-H and C-I bonds. The C-H stretching vibrations of the cycloalkane ring and the methyl group would appear in the region of 2850-3000 cm⁻¹. The C-I stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. libretexts.org The absence of strong absorptions in other regions (e.g., O-H, C=O) would confirm the absence of other functional groups.

Predicted Infrared Spectroscopy Data for Iodomethylcycloheptane:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2850 - 3000 | C-H Stretch (sp³ hybridized) | Strong |

| 1450 - 1470 | C-H Bend (CH₂) | Medium |

| 500 - 600 | C-I Stretch | Medium to Strong |

Future Directions and Emerging Research in Iodomethylcycloheptane Chemistry